molecular formula C28H26N2O4 B12165912 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12165912
M. Wt: 454.5 g/mol
InChI Key: QMOHVTSBVFOJQM-UHFFFAOYSA-N
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Description

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a carbazole moiety with a furochromenone system, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and furochromenone intermediates, followed by their coupling through an acetamide linkage.

    Preparation of Carbazole Intermediate: The carbazole intermediate can be synthesized through the Fischer indole synthesis, starting from phenylhydrazine and cyclohexanone under acidic conditions.

    Preparation of Furochromenone Intermediate: The furochromenone intermediate can be synthesized via the Pechmann condensation, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of the carbazole and furochromenone intermediates through an acetamide linkage. This can be achieved by reacting the carbazole intermediate with an acyl chloride derivative of the furochromenone in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biological assays to study its effects on various biological systems, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: shares structural similarities with other carbazole and furochromenone derivatives.

Uniqueness

    Structural Uniqueness: The combination of carbazole and furochromenone moieties in a single molecule is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C28H26N2O4/c1-14-13-33-26-16(3)27-20(11-19(14)26)15(2)21(28(32)34-27)12-24(31)29-23-10-6-8-18-17-7-4-5-9-22(17)30-25(18)23/h4-5,7,9,11,13,23,30H,6,8,10,12H2,1-3H3,(H,29,31)

InChI Key

QMOHVTSBVFOJQM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCCC5=C4NC6=CC=CC=C56)C)C

Origin of Product

United States

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